

Spectroscopic Profile of 2-Bromohexa-1,5-dien-3-ol: A Technical Overview

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Compound of Interest

Compound Name: 2-Bromohexa-1,5-dien-3-OL

Cat. No.: B15430439

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available spectroscopic data for the compound **2-Bromohexa-1,5-dien-3-ol**. Due to the limited availability of public domain data, a complete spectroscopic profile and detailed experimental protocols are not fully available at this time. This document summarizes the accessible information and provides a framework for the type of data required for a comprehensive analysis.

Chemical Identity

Property	Value	Source
IUPAC Name	2-bromohexa-1,5-dien-3-ol	PubChem
Molecular Formula	C ₆ H ₉ BrO	PubChem
Molecular Weight	177.04 g/mol	PubChem
CAS Number	89448-32-8	PubChem

Spectroscopic Data

A comprehensive set of experimentally obtained spectroscopic data for **2-Bromohexa-1,5-dien-3-ol** is not readily available in the public domain. The following sections outline the expected data types and present available information for a closely related isomer, [S,(E)]-1-BROMOHEXA-1,5-DIEN-3-OL, which may serve as a preliminary reference.



¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

No quantitative ¹³C NMR data for **2-Bromohexa-1,5-dien-3-ol** has been found in public databases. However, a ¹³C NMR spectrum for the isomer [S,(E)]-1-BROMOHEXA-1,5-DIEN-3-OL is noted to be available in the SpectraBase database, with the following reference:

- Literature Reference: S.B.KAMPTMANN,R.BRUECKNER, EUR.J.ORG.CHEM.,2013,6584(2013)[1]
- Solvent: CDCl₃[1]

Access to the full spectral data would require subscription to the database or acquisition of the cited journal article.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Publicly accessible ¹H NMR data for **2-Bromohexa-1,5-dien-3-ol** could not be located at the time of this report.

Infrared (IR) Spectroscopy

Publicly accessible IR spectroscopic data for **2-Bromohexa-1,5-dien-3-ol** could not be located.

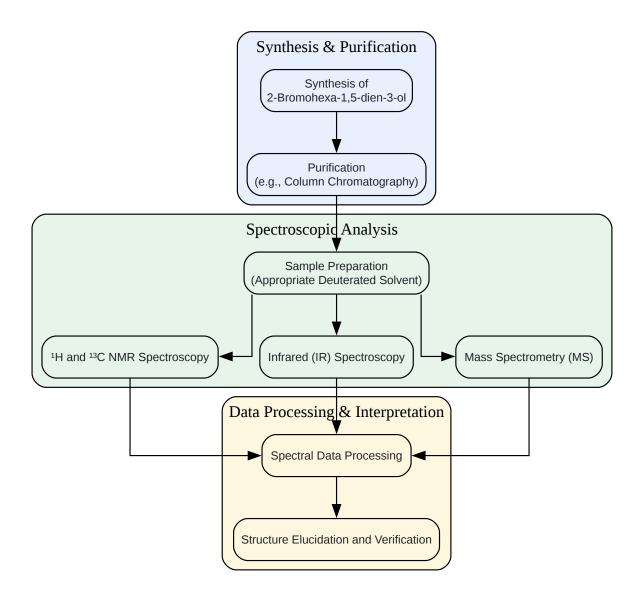
Mass Spectrometry (MS)

Publicly accessible mass spectrometry data for **2-Bromohexa-1,5-dien-3-ol** could not be located. The exact mass is calculated to be 175.983678 g/mol .[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of **2-Bromohexa-1,5-dien-3-ol** are not available in the public domain. A generalized workflow for the spectroscopic characterization of a novel or synthesized compound is presented below.





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Caption: Generalized workflow for the synthesis and spectroscopic analysis of a chemical compound.

Conclusion

While the fundamental chemical identity of **2-Bromohexa-1,5-dien-3-ol** is established, a comprehensive public repository of its spectroscopic data and detailed experimental



procedures is currently lacking. Researchers and drug development professionals requiring this information are advised to consult the primary literature, such as the work by Kamptmann and Brueckner for the related isomer, or to perform an experimental synthesis and characterization to obtain the necessary data. The provided workflow illustrates the standard steps involved in such a characterization.

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References

- 1. spectrabase.com [spectrabase.com]
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